Bicyclo(3.2.2)nona-2,6-diene

Description

Context and Significance in Bridged Bicyclic Systems Research

Bicyclo[3.2.2]nona-2,6-diene is a member of the bridged bicyclic hydrocarbon family, a class of compounds that has been instrumental in advancing the understanding of structure-reactivity relationships and stereoelectronic effects in organic chemistry. The bicyclo[3.2.2]nonane framework, while studied less extensively than its smaller counterparts like bicyclo[2.2.1]heptane or bicyclo[2.2.2]octane, offers a unique platform for investigating conformational dynamics and the influence of strain on chemical transformations. gla.ac.uk Its larger ring system, when compared to bicyclo[2.2.2]octene, results in higher strain, rendering it more susceptible to ring-opening or functionalization reactions.

The study of the bicyclo[3.2.2]nonane system, including its diene and triene derivatives, has provided valuable insights into solvolysis reactions, carbocation rearrangements, and the synthesis of complex polycyclic structures. gla.ac.ukresearchgate.net Research into this system has been crucial for comparing and contrasting the properties of bridged bicycles with varying bridge lengths, contributing to a more comprehensive understanding of how molecular geometry governs chemical properties. gla.ac.uk

Unique Structural Features and Their Chemical Implications

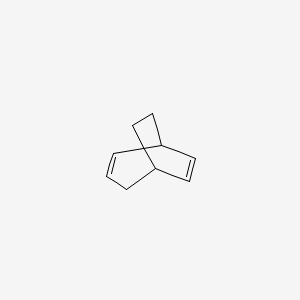

The chemical behavior of Bicyclo[3.2.2]nona-2,6-diene is intrinsically linked to its three-dimensional architecture. The arrangement of its atoms in space dictates its stability, reactivity, and the types of reactions it can undergo.

A defining feature of the bicyclo[3.2.2]nonane skeleton is its three-carbon bridge (the ethano bridge is also present, but the propane (B168953) bridge is the largest). This bridge imparts considerable conformational flexibility to the molecule. Unlike the more rigid, smaller bicyclic systems, derivatives of bicyclo[3.2.2]nonane exhibit rapid interconversion between different conformations. gla.ac.uk This mobility of the three-carbon bridge is a key factor influencing the reactivity of the system.

The increased ring size and associated strain make the bicyclo[3.2.2]nonane system more reactive in certain transformations. For instance, solvolysis studies of bicyclo[3.2.2]nonyl derivatives often lead to rearranged products, such as those with the bicyclo[3.3.1]nonane framework, highlighting the propensity of the system to undergo skeletal reorganization to relieve strain. researchgate.netrsc.org

The concepts of homoaromaticity and homoconjugation, where π-electron systems interact through space across a saturated center, are critical to understanding the chemistry of unsaturated bicyclo[3.2.2]nonane derivatives. Bicycloaromaticity, an extension of homoaromaticity involving two interacting π systems, was a concept explored in depth using the bicyclo[3.2.2]nonatrienyl cation and anion as model systems. sci-hub.sewikipedia.org

While Bicyclo[3.2.2]nona-2,6-diene is a neutral molecule, the stability of its corresponding anion provides strong evidence for homoconjugative interactions. The enhanced acidity of Bicyclo[3.2.2]nona-2,6-diene compared to related systems lacking the second double bond is attributed to the bishomoaromatic stabilization of the resulting bicyclo[3.2.2]nonadienyl anion. acs.org This stabilization arises from the through-space interaction of the π-system of the double bond with the allylic anion, leading to a delocalized 6-electron system, which is an aromatic-like characteristic.

Kinetic studies on the detritiation of Bicyclo[3.2.2]nona-2,6-diene have provided quantitative insight into this stabilizing effect. The enhanced rate of proton abstraction from the C4 position is explained by the formation of a bishomocyclopentadienyl-like anion. acs.org

| Compound | pKa (per hydrogen) | Reference |

|---|---|---|

| Bicyclo[3.2.2]nona-2,6-diene | 34.0 | acs.org |

| Bicyclo[3.2.2]nonatriene | 32.0 | acs.org |

| Bicyclo[3.2.2]non-2-ene | >40.5 | acs.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

14993-07-8 |

|---|---|

Molecular Formula |

C9H12 |

Molecular Weight |

120.19 g/mol |

IUPAC Name |

bicyclo[3.2.2]nona-2,6-diene |

InChI |

InChI=1S/C9H12/c1-2-8-4-6-9(3-1)7-5-8/h1-2,4,6,8-9H,3,5,7H2 |

InChI Key |

OLNXIBCIPUFDHP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C=CCC1C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Bicyclo 3.2.2 Nona 2,6 Diene and Its Derivatives

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, stands as a cornerstone for the synthesis of the bicyclo[3.2.2]nonane skeleton. wikipedia.org This pericyclic reaction, involving a conjugated diene and a dienophile, offers a reliable and often stereocontrolled route to this bicyclic system. wikipedia.org

Thermal Diels-Alder Reactions

The thermal [4+2] cycloaddition represents a fundamental approach to the bicyclo[3.2.2]nonane core. A classic example involves the reaction of cycloheptatriene (B165957) with a suitable dienophile. For instance, the reaction of cycloheptatriene with maleic anhydride (B1165640), typically conducted in a solvent like o-xylene (B151617) under reflux conditions, yields the corresponding tricyclic anhydride adduct. This adduct can then be further transformed to afford bicyclo[3.2.2]nona-2,6-diene derivatives. However, thermal Diels-Alder reactions can sometimes be sluggish and may require high temperatures, which can lead to decomposition of starting materials or products. beilstein-journals.org In some cases, the desired cycloaddition may not proceed at all under thermal conditions. beilstein-journals.org

Catalyzed Diels-Alder Reactions

To overcome the limitations of thermal methods, Lewis acid catalysis is frequently employed to accelerate the Diels-Alder reaction and enhance its stereoselectivity. beilstein-journals.org Lewis acids activate the dienophile by lowering the energy of its lowest unoccupied molecular orbital (LUMO), thereby facilitating the cycloaddition with the diene's highest occupied molecular orbital (HOMO). wikipedia.org

For example, the Diels-Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein, which is slow under thermal conditions, is effectively promoted by the Lewis acid TBSOTf (trimethylsilyl trifluoromethanesulfonate). beilstein-journals.org This catalyzed reaction proceeds with high stereoselectivity to produce a functionalized bicyclo[3.2.2]nonene derivative. beilstein-journals.org Other Lewis acids, such as BF₃·OEt₂, have also been explored, although they can sometimes lead to unexpected reaction pathways. beilstein-journals.org The choice of catalyst and reaction conditions is crucial for achieving the desired outcome. beilstein-journals.org

| Entry | Catalyst (mol %) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | - | 100 | 10 | 26 (starting material recovered) |

| 2 | BF₃·OEt₂ (50) | -78 to 0 | 3 | - (unexpected product) |

| 3 | TBSOTf (100) | -78 | 1 | 85 |

| 4 | TBSOTf (100) | -90 | 3 | 92 |

| Data sourced from a study on the asymmetric synthesis of a bicyclo[3.2.2]nonene derivative. beilstein-journals.org |

High-Pressure Cycloaddition Procedures

High-pressure conditions have proven to be a valuable tool for promoting Diels-Alder reactions that are otherwise difficult to achieve. The application of high pressure can significantly increase the rate of cycloaddition, often leading to improved yields of the desired adducts. oup.comoup.com This is particularly useful for reactions involving sterically hindered or electronically mismatched dienes and dienophiles.

A notable application is the synthesis of homobarrelenones, which are bicyclo[3.2.2]nona-3,6,8-trien-2-ones. oup.comoup.com The Diels-Alder reaction of tropones with dienophiles like 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene is significantly enhanced under high pressure, providing the initial adducts in good yields. oup.comoup.com These adducts can then undergo a subsequent thermal cycloreversion to furnish the desired homobarrelenone derivatives. oup.comoup.com High-pressure techniques have also been successfully applied to the Diels-Alder reactions of other bicyclic systems, improving the yields of cis-endo and trans-endo adducts. oup.com

Homo-Diels-Alder Reactions with Dienophiles

The homo-Diels-Alder reaction, a [2+2+2] cycloaddition, provides an alternative pathway to bridged cyclic compounds. Bicycloalkadienes, such as bicyclo[3.2.2]nona-6,8-diene, can participate in these reactions with potent dienophiles. researchgate.netbohrium.com

A study investigating the reaction of N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) with a series of bicycloalkadienes revealed interesting mechanistic details. bohrium.com While bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) and bicyclo[2.2.2]octa-2,5-diene gave the expected homo-Diels-Alder products, the reaction with bicyclo[3.2.2]nona-6,8-diene resulted in a rearranged adduct. bohrium.com This outcome was rationalized by the formation of an intermediate aziridinium (B1262131) imide. bohrium.com Computational studies supported this proposed mechanistic divergence. bohrium.com

Alternative Synthetic Routes

While Diels-Alder reactions are the most common, other synthetic strategies have also been developed for the preparation of the bicyclo[3.2.2]nonane framework.

Electrolytic Decarboxylation of Maleic Anhydride Adducts

An alternative route to the bicyclo[3.2.2]nonane system involves the electrolytic decarboxylation of dicarboxylic acids derived from maleic anhydride adducts. This method, often referred to as the Kolbe electrolysis, can be used to generate the carbon-carbon bond of the bicyclic system.

The synthesis begins with the Diels-Alder adduct of cycloheptatriene and maleic anhydride. This adduct is then subjected to a ring-opening reaction to form a dicarboxylic acid. Subsequent electrolysis of this diacid leads to the formation of bicyclo[3.2.2]nona-2,6-diene. While this method can be effective, the yields of the oxidative decarboxylation step can sometimes be low, and specialized electrolysis apparatus may be required. This approach has been utilized in the synthesis of various bicyclo[3.2.2]nonane compounds for conformational and solvolytic studies. core.ac.uk

Ring Expansion of Smaller Bicyclic Systems

The synthesis of the bicyclo[3.2.2]nonane framework can be achieved through the expansion of smaller, more readily available bicyclic systems. gla.ac.ukcore.ac.uk One notable approach involves the reaction of bicyclo[2.2.2]octene derivatives. For instance, C2-symmetric bicyclo[2.2.2]octene can be converted to a bicyclo[3.3.2]decene through a ring-expansion reaction. beilstein-journals.org This transformation highlights the utility of leveraging existing ring systems as scaffolds for constructing larger, more complex structures. Another documented ring expansion strategy involves the treatment of bicyclo[3.2.1]octane derivatives. A specific example is the reported mixture of bicyclo[3.3.1]nonan-2-ol (16%), bicyclo[3.2.2]nonan-2-ol (62%), and bicyclo[3.2.2]nonan-3-ol (22%) obtained from such a reaction. gla.ac.ukcore.ac.uk

Multi-Step Preparations from Cycloheptatriene Derivatives

Cycloheptatriene and its derivatives serve as versatile starting materials for the multi-step synthesis of bicyclo[3.2.2]nona-2,6-diene. A common strategy involves the cycloaddition of cycloheptatriene with a suitable dienophile, such as maleic anhydride. oup.com This reaction yields a tricyclic adduct, specifically anti-tricyclo[3.2.2.0²,⁴]non-6-ene-endo-8,endo-9-dicarboxylic anhydride, along with its exo,exo isomer and bicyclo[3.2.2]nona-2,6-diene-endo-8,endo-9-dicarboxylic anhydride. oup.com Subsequent transformations of these adducts can lead to the desired bicyclo[3.2.2]nonane skeleton. gla.ac.uk For example, the adduct of cycloheptatriene and acrolein, 8-formylbicyclo[3.2.2]non-6-ene, can be catalytically hydrogenated and further converted to bicyclo[3.2.2]nonan-6-one. gla.ac.uk Another approach utilizes cyclohepta-2,4,6-trienylacetyl chloride, which upon treatment with triethylamine, forms a ketene (B1206846) that rearranges to bicyclo[3.2.2]nona-3,6,8-trien-2-one. gla.ac.ukcore.ac.uk

Enantioselective Cyclopropanation Approaches to Bicyclo[3.2.2]nonadienones

The asymmetric synthesis of bicyclo[3.2.2]nonadienones can be achieved through enantioselective cyclopropanation reactions. dntb.gov.uapdfdrive.to This method often involves the intramolecular cyclopropanation of diazoacetate derivatives catalyzed by chiral transition metal complexes, such as those of rhodium(II) and copper(I). acs.orgscribd.comsmolecule.com For instance, the use of chiral dirhodium(II) carboxamidates as catalysts has been shown to be effective in promoting high enantioselectivity in intermolecular cyclopropenation of alkynes with diazo esters. acs.org Specifically, the copper(I)-catalyzed cyclopropanation of diazoacetates can yield bicyclo[3.2.2]nonadienones with enantiomeric excesses (ee) greater than 90%. smolecule.com The choice of chiral ligand is crucial in determining the stereochemical outcome of the reaction. smolecule.com

Synthesis via Isomerization of Tricyclo[3.2.2.0²,⁴]nona-2,6-diene

A fascinating route to functionalized bicyclo[3.2.2]nonane systems involves the isomerization of tricyclic precursors. A key example is the synthesis of the highly strained anti-Bredt compound, bicyclo[3.2.2]nona-1,6,8-triene, through the isomerization of tricyclo[3.2.2.0²,⁴]nona-2,6-diene. acs.orgresearchgate.net This tricyclic cyclopropene (B1174273) is prepared via the fluoride-induced elimination of 2-chloro-3-trimethylsilyltricyclo[3.2.2.0²,⁴]non-6-ene. acs.org The isomerization proceeds through a ring-opening of the cyclopropene to form a carbene, which then undergoes an intramolecular insertion to yield the anti-Bredt compound. acs.org Another related isomerization is that of tricyclo[3.2.2.0²,⁴]nona-2(4),6-diene to 8-methylenebicyclo[3.2.1]octa-1,6-diene. acs.orgresearchgate.netdocumentsdelivered.com

One-Stage Synthesis via Allyl Cation Cycloadditions

The direct, one-stage synthesis of bicyclo[3.2.2]nona-6,8-dien-3-ones has been accomplished through the silver trifluoroacetate-induced reaction of 2-methoxyallyl bromide with arenes. acs.org This method relies on the generation of an allyl cation which then undergoes a cycloaddition reaction with the aromatic ring. researchgate.netuni-muenchen.de This approach provides a convergent and efficient pathway to the bicyclo[3.2.2]nonane core.

Michael-Aldol Annulation Routes for Related Bicyclo[3.3.1]nonane Systems

While not directly producing bicyclo[3.2.2]nona-2,6-diene, the Michael-Aldol annulation is a powerful strategy for the synthesis of the closely related bicyclo[3.3.1]nonane systems. rsc.orgucl.ac.uk This domino reaction typically involves the reaction of a 1,3-dicarbonyl compound, such as a cycloalkane-1,3-dione, with an enal. rsc.orgucl.ac.ukucl.ac.uk The process initiates with a Michael addition, followed by an intramolecular aldol (B89426) condensation to construct the bicyclic framework in a single pot. rsc.orgacs.org The stereochemical outcome of the reaction can often be controlled by the choice of solvent, base, and temperature. rsc.orgucl.ac.uk This methodology has been extensively used to prepare a variety of substituted 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. rsc.orgucl.ac.uk

| Starting Material(s) | Reagents/Conditions | Product(s) | Yield | Reference(s) |

| Cycloalkane-1,3-diones, Enals | Base, Solvent | 6-Hydroxybicyclo[3.3.1]nonane-2,9-diones | Good to Excellent | rsc.org, ucl.ac.uk |

| Dimethyl 1,3-acetonedicarboxylate, Enals | Tetrabutylammonium fluoride (B91410) or piperidine, THF | Bicyclo[3.3.1]nonenols | High | acs.org |

| β-Keto thiolesters or β-keto sulfones | Base-catalyzed Michael addition, Acid-catalyzed aldol condensation | β,γ-Unsaturated bicyclo[3.3.1]nonenone | - | nih.gov, rsc.org |

| Diketones, Methyl acrolein | TfOH or TMSOTf | Bicyclo[3.3.1]nonenone | 63% | nih.gov, rsc.org |

Advanced Reaction Mechanisms and Pathways of Bicyclo 3.2.2 Nona 2,6 Diene Systems

Solvolysis and Substitution Reaction Mechanisms

Carbocationic Intermediates and their Characterization (Classical vs. Non-Classical)

The nature of carbocationic intermediates in the solvolysis of bicyclo[3.2.2]nonyl systems has been a subject of considerable investigation and debate. The central question revolves around whether these intermediates exist as classical or non-classical ions.

Studies involving the solvolysis of 2-bicyclo[3.2.2]nonyl p-toluenesulfonate have provided evidence for the formation of classical carbocations. researchgate.netacs.orgnih.gov Isotopic labeling studies using ¹³C have shown that the label scrambling in the products is not complete, suggesting that the intermediate is a classical ion rather than a fully delocalized non-classical species. acs.orgnih.govresearchgate.net Specifically, the ¹³C labels were found at only two positions, and their ratios were not equal, which points to a localized positive charge. acs.orgnih.gov

However, other computational studies using density functional theory (DFT) and ab initio calculations have suggested that the carbocations formed during the solvolysis of 2-bicyclo[3.2.2]nonanyl tosylate derivatives possess non-classical structures. researchgate.netacs.org These computational models indicate that various postulated classical carbocations actually have non-classical, bridged structures. researchgate.netacs.org This ongoing discussion highlights the complexity of these intermediates and the fine balance between classical and non-classical structures.

Stereoelectronic Influences on Reactivity

Stereoelectronic effects play a crucial role in directing the course of reactions in bicyclo[3.2.2]nonane systems. The rigid, bridged structure of these molecules imposes specific geometric constraints that influence orbital overlap and, consequently, reactivity. For instance, the solvolysis of endo- and exo-bicyclo[3.2.2]nonanols leads to equilibration through carbocationic intermediates, demonstrating the influence of the starting material's stereochemistry on the reaction pathway.

The orientation of the leaving group and neighboring groups can significantly affect reaction rates and product distributions. For example, in the solvolysis of bicyclo[3.2.2]nonan-6-ol derivatives, the stereochemistry of the alcohol (endo vs. exo) dictates the rearrangement products formed. researchgate.net

Bridgehead Reactivity and Dynamics in Solvolysis

The bridgehead positions of the bicyclo[3.2.2]nonane system are generally less reactive towards nucleophilic substitution due to the strain associated with forming a planar carbocation at these positions. core.ac.uk However, solvolysis reactions involving bridgehead leaving groups can occur, often leading to rearrangements. The flexibility of the three-carbon bridge in bicyclo[3.2.2]nonane derivatives allows for rapid conformational interconversions, which can be observed using NMR spectroscopy. This dynamic behavior influences the accessibility of different reaction pathways during solvolysis.

The solvolysis of bridgehead tosylates can result in exo-endo isomerization through carbocationic intermediates, highlighting the dynamic nature of the bicyclic framework. The relative flexibility of the bicyclo[3.2.2]nonyl system compared to the more rigid bicyclo[2.2.2]octyl system can lead to a decrease in the F-strain effect, influencing reactivity. kyoto-u.ac.jp

1,3-Hydride Shifts in Cationic Rearrangements

1,3-hydride shifts are a common feature in the cationic rearrangements of bicyclo[3.2.2]nonane systems during solvolysis. These shifts often occur within a solvent-separated ion pair. acs.orgnih.govresearchgate.net For instance, the solvolysis of 2-bicyclo[3.2.2]nonyl p-toluenesulfonate yields products such as exo-2-substituted bicyclo[3.3.1]nonane, which is formed via a 1,3-hydride shift. acs.orgnih.govresearchgate.net The distribution of isotopic labels in the products suggests that these hydride shifts primarily happen at the stage of the solvent-separated ion pair. acs.orgresearchgate.net

Rearrangement Chemistry

Rearrangements are a hallmark of the chemistry of bicyclo[3.2.2]nona-2,6-diene systems, leading to the formation of novel and often complex molecular architectures.

Homodienyl Shifts (e.g., 1,5-Homodienyl Metallatropic Shifts to Barbaralyl Structures)

A significant rearrangement pathway for metallated bicyclo[3.2.2]nona-2,6,8-trienyl derivatives is the 1,5-homodienyl metallatropic shift, which results in the formation of barbaralyl structures. researchgate.net This rearrangement involves the migration of a metal substituent from one position to another across the bicyclic framework.

For example, when heated, 4-trimethylstannylbicyclo[3.2.2]nona-2,6,8-triene rearranges quantitatively to 9-trimethylstannylbarbaralane. The reactivity in this rearrangement increases with the metallic character of the substituent, following the trend Pb > Sn > Si. This transformation is believed to proceed through an endo-type transition state. researchgate.net The resulting barbaralane derivatives are often fluxional molecules, undergoing rapid degenerate Cope rearrangements at room temperature.

Table 1: Solvolysis Products of Bicyclo[3.2.2]nonan-2-ol Tosylate

| Product | Percentage Yield |

| Unrearranged Bicyclo[3.2.2]nonan-2-ol | 52% |

| Bicyclo[3.2.2]nonan-3-ol | 16% |

| Bicyclo[3.3.1]nonan-2-ol | 32% |

Data sourced from studies on the solvolysis of the tosylate of bicyclo[3.2.2]nonan-2-ol. researchgate.net

Valence Isomerizations and their Photoreactions

The photochemical behavior of bicyclo[3.2.2]nona-2,6-diene and its related systems reveals a propensity for valence isomerization, a process where formal single and double bonds are reorganized. Studies on the broader class of C9H10 hydrocarbons, including bicyclo[3.2.2]nona-2,6,8-triene and its dihydro-derivatives like bicyclo[3.2.2]nona-2,6-diene, have been instrumental in understanding these transformations. The photoreactions of these compounds often lead to the formation of cage-like structures or other strained ring systems. For instance, the valence isomerization of the related bicyclo[3.2.2]nona-2,6,8-triene is known to produce homologues of semibullvalene upon photoisomerization. researchgate.netresearchgate.net This highlights the tendency of the bicyclo[3.2.2]nonadiene framework to undergo significant structural changes under photochemical conditions, driven by the redistribution of π-electrons.

Photochemical Rearrangements (e.g., Vinyl Shifts)

Photochemical rearrangements in bicyclo[3.2.2]nonadiene systems can involve complex bond reorganizations, including vinyl shifts. An unusual Current time information in Drôme, FR.scispace.com vinyl shift has been observed in the singlet excited state photorearrangement of 2-methylene-bicyclo[3.2.2]nona-3,6,8-triene. researchgate.net While not the exact diene , this observation within the same bicyclic framework suggests that vinyl migrations are a plausible rearrangement pathway for bicyclo[3.2.2]nona-2,6-diene under photochemical induction. These rearrangements are often mechanistic alternatives or competitors to other photochemical processes like the di-π-methane rearrangement. researchgate.net The specific pathways and products are highly dependent on the substitution pattern and the electronic state (singlet or triplet) of the reactant.

Skeletal Rearrangements in Electrophilic Additions

The electrophilic addition of halogens to bicyclo[3.2.2]nona-6,8-diene, a constitutional isomer of bicyclo[3.2.2]nona-2,6-diene, is not a simple addition reaction but is accompanied by a significant skeletal rearrangement. The reaction of bicyclo[3.2.2]nona-6,8-diene with bromine leads to the formation of dibromides with a rearranged bicyclo[3.3.1]nonene skeleton. oup.com This rearrangement is proposed to proceed through a bromonium cation intermediate, which then undergoes a 1,2-migration of the trimethylene bridge. scispace.comoup.com Quantum chemical investigations have shown that the rearranged bromocarbonium cation is the most stable among the possible cationic intermediates, thus favoring the pathway leading to the rearranged product. scispace.com This propensity for skeletal rearrangement highlights the intricate nature of electrophilic additions to this bicyclic system.

Acid-Catalyzed Rearrangements of Allyl Alcohols

The bicyclo[3.2.2]nonane framework is susceptible to acid-catalyzed rearrangements, particularly in the case of its associated allyl alcohols. For example, attempts to purify 3-methylbicyclo[3.2.2]nona-6,8-dien-3-ol via chromatography on silica, which is acidic in nature, can induce rearrangement. gla.ac.uk Such rearrangements are a known phenomenon in related bicyclic systems. For instance, endo-bicyclo[3.2.1]oct-6-en-3-yl acetate (B1210297) undergoes rearrangement when treated with acetic acid containing p-toluenesulfonic acid. gla.ac.uk In the bicyclo[3.2.2]nonane system, solvolysis of tosylates of bicyclo[3.2.2]nonan-2-ol yields a mixture of products including the unrearranged alcohol, its isomer bicyclo[3.2.2]nonan-3-ol, and the rearranged bicyclo[3.3.1]nonan-2-ol, demonstrating the thermodynamic driving forces for skeletal reorganization under acidic conditions. researchgate.net

Electrophilic Addition Reactions

Halogenation (e.g., Bromination, Chlorination)

The electrophilic addition of halogens such as bromine and chlorine to bicyclo[3.2.2]nona-6,8-diene has been a subject of detailed mechanistic studies. These reactions are characterized by significant stereoselectivity and are often accompanied by skeletal rearrangements. scispace.comoup.com The addition of bromine to bicyclo[3.2.2]nona-6,8-diene yields two main rearranged products: 4-exo-9-anti- and 4-endo-9-anti-dibromobicyclo[3.3.1]non-2-ene. scispace.com Theoretical studies on the addition of chlorine to this diene also predict that the reaction proceeds via a rearranged chlorocarbonium cation, which is the most stable among the cationic intermediates.

Molecular Complex Formation and Stability (endo/exo selectivity)

Consequently, the attack of the halogen molecule from the endo direction is favored, leading to the formation of a more stable endo molecular complex. scispace.comresearchgate.net This endo-facial selectivity is attributed to both electronic and steric factors. scispace.com The stability of the endo-bridged halonium cation intermediate is also found to be greater than that of the corresponding exo-bridged cation. scispace.comresearchgate.net

| Intermediate | Method | Relative Stability | Reference |

|---|---|---|---|

| Bromination | |||

| BND...Br₂(endo I) vs BND...Br₂(exo I) | AM1 | endo more stable | scispace.com |

| endo-bridged bromonium cation vs exo-bridged bromonium cation | ab initio and semiempirical | endo more stable | scispace.com |

| Rearranged bromocarbonium cation | ab initio and semiempirical | Most stable cation | scispace.com |

| Chlorination | |||

| BND...Cl₂(endo1) vs BND...Cl₂(endo2) | B3LYP/6-311+G* | endo1 more stable | |

| endo-bridged chloronium cation (I) vs endo-bridged chloronium cation (II) | B3LYP/6-311+G* | cation (I) more stable | |

| Rearranged chlorocarbonium cation | B3LYP/6-311+G* | Most stable cation |

BND refers to Bicyclo[3.2.2]nona-6,8-diene. The notations (I) and (II) for the cations and complexes refer to the two different double bonds in the molecule.

Bridged Halonium Ions and Classical Halocarbonium Ions as Intermediates

The electrophilic addition of halogens, such as bromine and chlorine, to the bicyclo[3.2.2]nona-diene system proceeds through a series of transient species, including bridged halonium ions and classical carbocations. scispace.comresearchgate.net Theoretical studies, including ab initio and Density Functional Theory (DFT) calculations, have been instrumental in elucidating the structures and relative stabilities of these intermediates. researchgate.net

In the initial phase of the reaction, the halogen molecule approaches one of the double bonds of the bicyclic system to form a molecular complex. scispace.com For bicyclo[3.2.2]nona-6,8-diene, computational studies have shown that the double bond (I), which is opposite the methylene (B1212753) bridge, is more exo-pyramidalized and possesses a higher electron density in the Highest Occupied Molecular Orbital (HOMO) compared to the other double bond (II). scispace.com This leads to a preference for the initial attack at this site.

Following the formation of the molecular complex, a bridged halonium ion (e.g., a bromonium or chloronium ion) is typically formed. scispace.comresearchgate.net These three-membered ring structures can be more stable than open-chain classical halocarbonium ions. However, the bicyclo[3.2.2]nonane framework is prone to skeletal rearrangements. Quantum chemical investigations have shown that rearranged chlorocarbonium and bromocarbonium cations are often the most stable among the possible cationic intermediates. scispace.com For instance, in the bromination of bicyclo[3.2.2]nona-6,8-diene, the reaction is believed to proceed via the most stable rearranged bromocarbonium cation, ultimately leading to rearranged dibromo products rather than simple addition products. scispace.com Similarly, in the chlorination, a rearranged chlorocarbonium cation is identified as the key intermediate through which the ionic addition reaction occurs. researchgate.net This indicates that while bridged halonium ions are formed, the reaction pathway often favors rearrangement to more stable classical carbocations before the final nucleophilic attack.

Stereo- and Regioselectivity in Product Formation

The stereochemistry and regiochemistry of halogen addition to bicyclo[3.2.2]nona-diene systems are intricately controlled by both electronic and steric factors. scispace.com The pyramidalization of the double bonds creates non-equivalent faces for electrophilic attack (exo and endo).

Theoretical studies on the chlorination and bromination of bicyclo[3.2.2]nona-6,8-diene predict a distinct preference for endo-facial attack. scispace.com This is attributed to a combination of factors:

Electronic Effects : The electron density in the HOMO is higher on the endo faces of the double bonds. scispace.com This makes the endo direction more favorable for the initial electrophilic attack. The initial molecular complex is more stable when the halogen approaches from the endo face.

Steric Effects : The endo approach is also favored sterically, leading to more stable molecular complexes and subsequent bridged halonium ions. scispace.com

This inherent endo-facial stereoselectivity is coupled with regioselectivity. As mentioned previously, the double bond opposite the methylene bridge is electronically richer, making it the preferred site of reaction. scispace.com Therefore, the addition of halogens is predicted to be both endo-facially stereoselective and regioselective. The final products are often the result of nucleophilic attack on the most stable, rearranged carbocation intermediate. For example, the bromination of bicyclo[3.2.2]nona-6,8-diene yields 4-exo-9-anti- and 4-endo-9-anti-dibromobicyclo[3.3.1]non-2-ene, products of a rearrangement. scispace.com

Table 1: Factors Influencing Selectivity in Halogenation of Bicyclo[3.2.2]nona-6,8-diene

| Factor | Influence on Selectivity | Predicted Outcome | Reference |

|---|---|---|---|

| Electronic | Higher HOMO electron density on double bond (I) and on endo faces. | Regioselective attack on double bond (I); Endo-facial stereoselectivity. | scispace.com |

| Steric | Favorable approach of the halogen from the endo direction. | Endo-facial stereoselectivity. | scispace.com |

| Intermediate Stability | Rearranged halocarbonium cations are more stable than initial bridged ions. | Formation of rearranged products. | scispace.com |

Pericyclic Reactions

Bicyclo[3.2.2]nona-2,6-diene and its derivatives are versatile substrates for various pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. These reactions are crucial for the construction of complex polycyclic frameworks.

Cycloadditions and Their Stereochemical Outcomes (cis-endo, trans-endo, exo adducts)

The diene system within the bicyclo[3.2.2]nonane skeleton can participate in cycloaddition reactions. A notable example is the homo-Diels-Alder reaction, a [2+2+2] cycloaddition. researchgate.net The reaction of bicyclo[3.2.2]nona-6,8-diene with potent dienophiles like N-substituted 1,2,4-triazoline-3,5-diones (TADs) has been studied computationally and experimentally. researchgate.net Unlike the analogous reactions with norbornadiene or bicyclo[2.2.2]octa-2,5-diene which give the expected homo-Diels-Alder adducts, the reaction with the bicyclo[3.2.2]nona-6,8-diene results in a rearranged adduct. This outcome is explained by the intermediacy of an aziridinium (B1262131) imide intermediate, highlighting how the specific geometry of the C9 diene alters the reaction pathway. researchgate.net

Furthermore, the bicyclo[3.2.2]nonane skeleton itself can be the target of synthesis via cycloaddition. For instance, the reaction of tropone (B1200060) with 1,1-diethoxyethene, catalyzed by certain Lewis acids, can yield a [4+2] cycloadduct, 9,9-diethoxybicyclo[3.2.2]nona-3,6-dien-2-one. researchgate.net The stereochemical outcomes of these cycloadditions (e.g., formation of cis-endo, trans-endo, or exo adducts) are dictated by the frontier molecular orbitals of the diene and dienophile, as well as steric interactions in the transition state.

Electrocyclic Rearrangements

Electrocyclic reactions, which involve the formation of a sigma bond between the ends of a conjugated system, and their reverse (retro-electrocyclic reactions), are important pathways for bicyclo[3.2.2]nonane systems. A key example is the Cope rearrangement, a -sigmatropic shift. The bicyclo[3.2.2]nona-2,6-diene skeleton can be synthesized via a thermal Cope rearrangement of a divinylcyclopropane intermediate. rsc.org

Metallated derivatives of bicyclo[3.2.2]nona-2,6,8-triene undergo a 1,5-homodienyl metallatropic shift to rearrange into barbaralane structures. This rearrangement proceeds through an endo-type transition structure and represents a facile method for interconverting between these two hydrocarbon skeletons. The lability of the metal-carbon bond influences the reaction; for example, mercury and zinc derivatives rearrange so rapidly that only the barbaralyl products are observed. In contrast, photorearrangements of bicyclo[3.2.2]nonatrienones can involve competitive and sigmatropic shifts. acs.org

Table 2: Examples of Electrocyclic Rearrangements

| Starting System | Reaction Type | Product Skeleton | Key Features | Reference |

|---|---|---|---|---|

| Divinylcyclopropane intermediate | Cope Rearrangement ( -sigmatropic) | Bicyclo[3.2.2]nona-2,6-diene | Thermally induced rearrangement. | rsc.org |

| Metallated bicyclo[3.2.2]nona-2,6,8-triene | 1,5-Homodienyl Shift | Barbaralane | Rearrangement involves an endo-type transition state; reactivity depends on the metal. |

Unintended Reaction Pathways (e.g., BF₃·OEt₂ activated eliminations)

The use of Lewis acids as catalysts in reactions involving bicyclo[3.2.2]nonane precursors can sometimes lead to unintended or alternative reaction pathways. The choice of Lewis acid can dramatically alter the product distribution in cycloaddition reactions. researchgate.net

For example, in the reaction of tropone with 1,1-diethoxyethene, using B(C₆F₅)₃ as a catalyst yields the expected [4+2] cycloadduct, a bicyclo[3.2.2]nona-3,6-dien-2-one derivative. However, when other Lewis acids such as BF₃·OEt₂ (boron trifluoride etherate) or TiCl₄ are used, the reaction instead produces an [8+2] cycloadduct. researchgate.net This demonstrates that BF₃·OEt₂ can promote a different mechanistic pathway, diverting the reaction away from the otherwise favored [4+2] cycloaddition. In some systems, BF₃·OEt₂ can activate an allylic oxygen atom, which triggers an elimination reaction to form a triene intermediate that can then undergo further electrocyclic rearrangements. These findings underscore the critical role of the catalyst in directing the periselectivity of these complex reactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations

Quantum chemical methods have been instrumental in elucidating the intricate details of the molecule's electronic structure and its implications for chemical reactions.

A range of computational methods have been employed to study bicyclo(3.2.2)nona-2,6-diene and its derivatives. Semiempirical methods, such as MNDO/d, AM1, and PM3, which are simplified versions of Hartree-Fock theory with empirical corrections, have been used for initial geometric optimizations and to investigate reaction intermediates. scispace.comuni-muenchen.de These methods are computationally less demanding and provide a good starting point for understanding the system. uni-muenchen.de For instance, the AM1 method was used to study the molecular complexes of bicyclo[3.2.2]nona-6,8-diene with chlorine and bromine. researchgate.netresearchgate.net The MNDO method has been applied to investigate the cationic intermediates formed during the electrophilic addition of chlorine to this diene. researchgate.netresearchgate.net

More rigorous ab initio methods, such as Self-Consistent Field (SCF) at the Hartree-Fock (HF) level with basis sets like STO-3G* and 6-31G*, and Density Functional Theory (DFT) methods like B3LYP, have provided more accurate descriptions of the molecule's geometry and electronic structure. scispace.com Full geometric optimization of bicyclo[3.2.2]nona-6,8-diene has been performed using both semiempirical and ab initio methods to investigate its structure. scispace.comresearchgate.net These higher-level calculations are crucial for understanding the subtle electronic effects that govern the stereoselectivity and regioselectivity of reactions involving this bicyclic system.

Table 1: Computational Methods Applied to this compound Derivatives

| Method | Type | Application | Reference |

| MNDO/d | Semiempirical | Investigation of cationic intermediates | scispace.com |

| AM1 | Semiempirical | Study of molecular complexes and reaction intermediates | scispace.comresearchgate.netresearchgate.net |

| PM3 | Semiempirical | Investigation of cationic intermediates | scispace.com |

| SCF (HF/STO-3G) | Ab Initio | Investigation of cationic intermediates | scispace.com |

| HF/6-311G | Ab Initio | Investigation of cationic intermediates | |

| B3LYP/6-311+G * | DFT | Investigation of molecular complexes and cationic intermediates |

Theoretical studies have revealed an uneven electron density distribution in the double bonds of bicyclo[3.2.2]nona-6,8-diene. scispace.com The double bond located opposite the methylene (B1212753) bridge is more exo-pyramidalized than the other double bond. scispace.comresearchgate.net This pyramidalization means the faces of the double bonds are not equivalent, with the endo face exhibiting a higher electron density. scispace.com This electronic asymmetry is a key factor in determining the facial selectivity of electrophilic attacks on the molecule. For example, in the bromination of bicyclo[3.2.2]nona-6,8-diene, the bromine molecule preferentially attacks from the endo face, a preference attributed to both electronic and steric factors. scispace.com The stability of the resulting molecular complex is enhanced by the increased pyramidalization of the olefin double bond. scispace.com

Analysis of the frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO), provides further insight into the reactivity of this compound. The HOMO is primarily localized on the double bonds. scispace.com The electron density within the HOMO is higher in the more exo-pyramidalized double bond. scispace.com This higher electron density at a specific double bond indicates that it is more susceptible to electrophilic attack. The interaction between the HOMO of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile, such as bromine, is more effective on the endo face of the more electron-rich double bond, leading to a more stable molecular complex. scispace.com

Computational studies have been crucial in mapping the energetic profiles of reactions involving this compound, including the identification of transition state structures. For instance, in the electrophilic addition of halogens, the formation of bridged halonium ions as intermediates has been investigated. scispace.com Theoretical calculations have shown that endo-bridged bromonium and chloronium cations are more stable than their exo counterparts. scispace.com This difference in stability supports the observed endo-facial selectivity of these addition reactions. scispace.com Furthermore, rearranged carbocations have been identified as the most stable cationic intermediates, suggesting that the ionic addition reaction proceeds through these rearranged structures. scispace.com The study of transition states for processes like the 1,5-homodienyl prototropic shifts in metallated bicyclo[3.2.2]nona-2,6,8-trienyl derivatives has also been a subject of theoretical investigation.

Conformational Analysis and Dynamics

The bicyclo(3.2.2)nonane framework is not rigid and exhibits interesting conformational dynamics.

The three-carbon bridge in bicyclo(3.2.2)nonane derivatives is known to be highly mobile, allowing for rapid interconversion between equivalent conformations. gla.ac.uk This dynamic process has been studied using Nuclear Magnetic Resonance (NMR) spectroscopy. gla.ac.uk However, even at low temperatures, attempts to determine the activation energy for this bridge-flipping process in bicyclo(3.2.2)nona-6,8-diene and its ketone derivatives were unsuccessful, indicating a very low energy barrier for this conformational change. gla.ac.uk

Computational Approaches to Conformational Landscapes

The conformational landscape of bicyclo[3.2.2]nona-2,6-diene and its derivatives has been a subject of interest in computational chemistry. These studies often employ molecular balance systems to quantify weak non-covalent interactions. The bicyclo[3.2.2]nona-6,8-diene skeleton, with its flexible three-carbon atom bridge, serves as a suitable framework for such investigations. ucl.ac.uk The central carbon of this bridge can be functionalized, allowing for the study of conformational equilibria and the influence of various functional groups on the molecule's preferred geometry. ucl.ac.uk

Dynamic NMR studies are a key experimental technique used in conjunction with computational models to probe these conformational landscapes. ucl.ac.uk By analyzing the relative abundance of different conformers in solution, researchers can deduce the relative interaction energies. ucl.ac.uk For instance, in a study of a molecular balance system based on the bicyclo[3.2.2]nona-6,8-diene framework, dynamic NMR was used to study derivatives in various solvents to understand the strengths of olefinic and aromatic π-interactions. ucl.ac.uk

Computational methods, such as Density Functional Theory (DFT), are employed to model and predict the outcomes of reactions involving bicycloalkadienes like bicyclo[3.2.2]nona-6,8-diene. These calculations can help elucidate reaction mechanisms, such as whether a reaction proceeds through a concerted or stepwise pathway, and can predict the formation of different products. bohrium.comresearchgate.net For example, computational studies on the reaction of N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) with bicyclo[3.2.2]nona-6,8-diene supported the formation of a rearranged adduct through an aziridinium (B1262131) imide intermediate. bohrium.comresearchgate.net

The conformational mobility of the three-carbon bridge in bicyclo[3.2.2]nona-6,8-diene has been noted as being extremely mobile, with the bridge rapidly interconverting between equivalent conformations. gla.ac.uk Attempts to determine the activation energy of this process using low-temperature NMR spectroscopy have been challenging. gla.ac.uk

Carbocation Stability and Delocalization Studies

The stability and potential for charge delocalization in carbocations derived from bicyclo[3.2.2]nonane systems have been investigated through both experimental and computational approaches. The structure of the (CH)₉⁺ carbocation generated from bicyclo(3.2.2)nona-3,6,8-trien-2-ol in superacid has been a topic of considerable debate. osti.gov Proposed structures for this ion have included the bicyclo[3.2.2]nona-3,6,8-trienyl cation, the 9-barbaralyl cation, and a D₃h symmetric structure. osti.govsmu.edu

Studies utilizing ¹³C labeling and isotopic perturbation have provided evidence against the bicyclo[3.2.2]nona-3,6,8-trienyl cation and the D₃h structure, lending support to the 9-barbaralyl cation structure. osti.gov This cation undergoes a degenerate rearrangement, likely with the bicyclo[3.2.2]nona-3,6,8-trienyl cation as an intermediate. osti.gov

Theoretical calculations, including ab initio and density functional theory (DFT) methods, have been employed to further probe the structures and relative stabilities of these carbocations. smu.edufigshare.com Some computational methods initially suggested that the bicyclo[3.2.2]nona-3,6,8-trienyl cation could be a stable minimum, but higher levels of theory, which include electron correlation effects, have indicated that non-classical, delocalized structures are more stable. smu.edu For instance, MP2 calculations predict a folded structure for a related C₉H₉⁺ cation, suggesting bishomoaromatic stabilization. smu.edu DFT and ab initio calculations on the 2-bicyclo[3.2.2]nonanyl cation, formed during solvolysis, also point towards nonclassical structures rather than the initially proposed classical carbocations. figshare.com

The stability of carbocations is influenced by several factors, including the number of adjacent carbon atoms (substitution), the potential for resonance delocalization, and the presence of adjacent atoms with lone pairs. masterorganicchemistry.com In the context of bicyclic systems, the rigid framework can lead to unique stability and reactivity patterns.

Through-Space and Through-Bond Interactions in Bicyclic Systems

The unique geometry of bicyclic systems like bicyclo[3.2.2]nona-2,6-diene facilitates the study of through-space and through-bond interactions between non-conjugated π systems. These interactions can influence the molecule's electronic properties and reactivity.

Photoelectron spectroscopy has been a valuable tool for investigating these interactions. Studies on bicyclo[3.2.2]nona-6,8-diene have suggested a near cancellation of through-space and through-bond interactions. bohrium.comnist.gov This is in contrast to other bicyclic dienes where one type of interaction may dominate.

The concept of homoaromaticity, where π-systems are stabilized by through-space delocalization, has been explored in anions derived from bicyclo[3.2.2]nonadiene and bicyclo[3.2.2]nonatriene. lookchem.com The enhanced acidity of these dienes and trienes compared to their saturated counterparts provides evidence for the stabilizing effect of bishomoaromaticity in the corresponding anions. lookchem.com For example, the anion of bicyclo[3.2.2]nonatriene is estimated to be more stable than the anion of bicyclo[3.2.2]nonadiene, suggesting additional stabilization from the third double bond. lookchem.com

Computational studies have also provided insights into these interactions. For instance, in the bicyclo[3.2.2]nona-3,6,8-trienyl cation, the through-space interaction between the diene and allyl moieties is indicated by the calculated distance between specific carbon atoms. smu.edu These interactions can lead to observable effects in NMR spectra, such as shifts in the chemical shifts of the involved carbon atoms. smu.edu

The design of molecular balances based on the bicyclo[3.2.2]nona-6,8-diene framework has been instrumental in quantifying weak non-covalent through-space interactions between alkenes and various functional groups. ucl.ac.uk These studies allow for a direct comparison of the strengths of different types of π-interactions. ucl.ac.uk

Applications in Polymer Chemistry

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful chain-growth polymerization method that involves the cleavage and reformation of carbon-carbon double bonds in cyclic olefins, driven by transition metal catalysts. For bicyclo(3.2.2)nona-2,6-diene, this process opens the strained bicyclic structure to form a linear polymer chain containing unsaturated repeating units.

The reactivity of cyclic olefins in ROMP is largely dictated by the amount of ring strain inherent in their structure. Bicyclic systems like this compound possess significant ring strain due to the geometric constraints of the fused rings and the non-optimal bond angles. beilstein-journals.orgontosight.ai This internal energy provides a strong thermodynamic driving force for the ring-opening process, as the polymerization relieves this strain, leading to a more stable, linear polymer chain. beilstein-journals.org Reactions involving strained bicyclic alkenes are typically thermodynamically driven forward by the release of this ring-strain energy. beilstein-journals.org Generally, the propensity of a cycloalkene to undergo ROMP is related to its strain energy; for instance, the reactivity of some low-strain cycloolefins follows the order of cyclooctene (B146475) > cycloheptene (B1346976) > cyclopentene (B43876) > cyclohexene. caltech.edu The strain in the bicyclic framework of compounds like this compound makes it a suitable substrate for polymerization reactions that capitalize on this energetic release. ontosight.ai

The mechanism of ROMP is a well-studied catalytic cycle involving organometallic intermediates. It provides a pathway to polymers with highly controlled structures.

The polymerization is initiated by the reaction of a transition metal alkylidene catalyst with the first monomer molecule. This reaction proceeds through a [2+2] cycloaddition between the metal-carbon double bond of the catalyst and a carbon-carbon double bond of the this compound monomer. This cycloaddition forms a highly unstable, four-membered ring intermediate known as a metallacyclobutane.

This metallacyclobutane intermediate then undergoes a retro-[2+2] cycloreversion, which cleaves the bicyclic ring and regenerates a new metal alkylidene species that now incorporates the opened monomer unit. This new species then reacts with the next monomer molecule, propagating the polymer chain. This cycle of cycloaddition and cycloreversion repeats, extending the polymer chain with each addition of a monomer unit. The stereochemistry of the resulting polymer is often determined by the way the monomer approaches the catalyst and the geometry of the metallacyclobutane intermediate. For instance, in certain systems, the formation of an all-cis metallacyclobutane intermediate is proposed to lead to polymers with Z (cis) double bonds. mit.edu

Transition metal alkylidene complexes are the cornerstone of ROMP, acting as the catalysts that mediate the reaction. The most common and effective catalysts are based on ruthenium (Ru) and molybdenum (Mo). vdoc.pub

Grubbs' Catalysts: These are ruthenium-based catalysts known for their excellent functional group tolerance and stability in various solvents. The high activity of later-generation Grubbs' catalysts allows for the efficient ROMP of even low-strain cycloolefins. caltech.edu

Schrock's Catalysts: These are typically molybdenum- or tungsten-based alkylidene complexes. They are known for their very high reactivity and ability to polymerize even sterically hindered or less reactive monomers.

The choice of catalyst is critical as it influences the reaction rate, the final polymer's molecular weight, and its microstructure (e.g., the cis/trans content of the double bonds in the polymer backbone). nih.gov

Advanced catalyst design allows for remarkable control over the stereochemistry of the resulting polymer. Specifically designed catalysts, such as certain monoaryloxide monopyrrolide (MAP) imido alkylidene catalysts of molybdenum, can produce polymers that are highly Z-selective (containing predominantly cis-double bonds) and syndiotactic (having alternating stereochemistry at the chiral centers along the polymer chain). nih.govnih.gov

This high degree of control is achieved through the specific ligand environment around the metal center of the catalyst. For example, Z-selectivity can be enforced by bulky ligands that direct the monomer to add in a way that leads to a cis-metallacyclobutane intermediate. mit.edu Syndiotacticity is proposed to arise from a mechanism where the configuration at the metal center inverts with each monomer insertion, a process known as stereogenic metal control. nih.govnih.gov This precise control over the polymer's microstructure is crucial as it dictates the material's physical and mechanical properties.

| Catalyst Type | Selectivity Achieved | Proposed Mechanism | Reference |

| Molybdenum MAP Catalysts | Z-selective and Syndiotactic | Stereogenic metal control; inversion of metal center configuration with each monomer addition. | mit.edunih.govnih.gov |

Under specific conditions, ROMP can proceed in a "living" manner. A living polymerization is a chain polymerization from which chain transfer and chain termination are absent. cmu.edu In an ideal living polymerization, all polymer chains are initiated at the beginning of the reaction and grow at a similar rate. sigmaaldrich.com

This leads to several key characteristics:

The number-average molecular weight (Mn) of the polymer increases linearly with monomer conversion.

Polymers with predictable molecular weights can be synthesized by controlling the monomer-to-initiator ratio.

The resulting polymers have a very narrow molecular weight distribution, often indicated by a low polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). PDI values in living polymerizations are typically close to 1.0. sigmaaldrich.comresearchgate.net

The living nature of ROMP allows for the synthesis of well-defined polymers and also enables the creation of more complex polymer architectures, such as block copolymers, by sequentially adding different monomers.

| Feature | Description | Implication | Reference |

| Initiation vs. Propagation | The rate of initiation is fast compared to the rate of propagation. | Allows for the simultaneous growth of all polymer chains. | cmu.edu |

| Chain Growth | Polymer molecular weight increases linearly with the amount of monomer consumed. | Molecular weight can be predetermined by the monomer-to-initiator ratio. | sigmaaldrich.com |

| Molecular Weight Distribution | Produces polymers with a narrow range of chain lengths. | Results in a low Polydispersity Index (PDI), often < 1.2. | sigmaaldrich.comresearchgate.net |

| Chain End-Functionality | Polymer chains remain active ("living") until intentionally terminated. | Allows for the synthesis of block copolymers by adding a second monomer. | cmu.edu |

Mechanistic Aspects of ROMP

Copolymerization Studies

Copolymerization extends the range of properties achievable from a single monomer by incorporating two or more different monomeric units into the same polymer chain. While homopolymerization of bicyclo[3.2.2]nona-2,6-diene via ROMP is established, its incorporation into copolymers has also been explored, particularly using Ziegler-Natta catalysis.

Research has shown that derivatives of bicyclo[3.2.2]nona-2,6-diene can be copolymerized with simple olefins to create elastomeric terpolymers. Specifically, 8-methylbicyclo[3.2.2]nona-2,6-diene has been successfully copolymerized with ethylene (B1197577) and other α-olefins. core.ac.uk These polymerizations are carried out using Vanadium-containing Ziegler-Natta catalysts. core.ac.uk Ziegler-Natta catalysts are a broad class of catalysts, typically based on titanium or in this case, vanadium compounds, combined with organoaluminum cocatalysts like triethylaluminium. wikipedia.orgcore.ac.uk They are renowned for their ability to polymerize 1-alkenes. wikipedia.org The inclusion of the bicyclic diene unit into the polyethylene (B3416737) backbone introduces unsaturation, which can serve as a site for subsequent cross-linking or vulcanization, thereby producing a vulcanizable elastomer. core.ac.uk

Table 3: Copolymerization of 8-methylbicyclo[3.2.2]nona-2,6-diene

| Component | Role | Reference |

|---|---|---|

| Ethylene | Primary monomer | core.ac.uk |

| α-Olefins | Comonomer | core.ac.uk |

| 8-methylbicyclo[3.2.2]nona-2,6-diene | Diene comonomer for introducing unsaturation | core.ac.uk |

| Vanadium-containing Ziegler Catalyst | Catalyst system for polymerization | core.ac.uk |

| Resulting Polymer | Elastomeric, vulcanizable olefin copolymer | core.ac.uk |

Role in Organometallic Chemistry and Catalysis

Metal Complexation and Ligand Synthesis (e.g., Ruthenocenes)

The bicyclo[3.2.2]nonatrienyl anion, derived from its corresponding triene, serves as a compelling ligand in the synthesis of metallocene-like molecules. nsf.gov Its electronic structure, featuring separated allyl and olefin systems, allows for unique coordination with metal centers.

A notable example is the synthesis of bis(2,3,4,6,7-η⁵-bicyclo[3.2.2]nona-2,6,8-trien-4-yl)iron, an analogue of ferrocene (B1249389). organic-chemistry.orgarmchemfront.com This compound was synthesized from the bicyclo[3.2.2]nona-2,6,8-trien-4-yl anion and ferrous chloride. organic-chemistry.org While this iron complex was found to be less thermally stable than ferrocene, its successful synthesis demonstrated the viability of the bicyclo[3.2.2]nonatrienyl system as a ligand. organic-chemistry.org

The potential for creating ruthenocene analogues has also been explored. Given that ruthenocenes are generally more stable than their ferrocene counterparts, it was reasoned that ruthenium could form more stable bicyclic metallocenes. organic-chemistry.org Research has been directed towards synthesizing both symmetric and "mixed-ligand" ruthenocenes using bicyclic compounds like bicyclo[3.2.1]octa-2,6-diene and bicyclo[3.2.2]nona-2,6,8-triene as starting materials. organic-chemistry.org The structural and electronic properties of bicyclo[3.2.2]nona-6,8-diene, particularly the pyramidalization of its double bonds, influence its behavior in metal complexation. rsc.org

Metallation Experiments and Synthesis of Metallated Derivatives

Extensive research has been conducted on the metallation of bicyclo[3.2.2]nona-2,6,8-triene, a close relative of the diene, to produce a variety of metallated derivatives. nsf.gov The deprotonation of the triene can lead to five different anions, depending on the reagents used. For instance, using t-BuLi/TMEDA results in the 6- and 7-yl anions, while n-BuLi/t-BuOK produces dianions that can be quenched to form the 4-yl anion. nsf.govsigmaaldrich.com

These anions serve as versatile precursors for a range of metallated derivatives. The reaction of these anionic species with organometallic halides yields stannylated, silylated, and plumbylated bicyclic compounds. nsf.gov A key finding is that these metallated derivatives can undergo rearrangement. For example, 4-trimethylstannylbicyclo[3.2.2]nona-2,6,8-triene rearranges upon heating to quantitatively yield 9-trimethylstannylbarbaralane through a 1,5-homodienyl metallatropic shift. nsf.gov The reactivity in this rearrangement increases from silicon to tin to lead derivatives, while mercury and zinc derivatives are so labile that only the rearranged barbaralyl products are observed. nsf.gov

| Starting Anion | Reagent | Resulting Metallated Derivative | Reference |

|---|---|---|---|

| Bicyclo[3.2.2]nona-2,6,8-trien-4-yl anion (1-) | Me3SnCl | 4-Trimethylstannylbicyclo[3.2.2]nona-2,6,8-triene (1d) | nsf.gov |

| Bicyclo[3.2.2]nona-2,6,8-trien-4-yl anion (1-) | Me3SiCl | 4-Trimethylsilylbicyclo[3.2.2]nona-2,6,8-triene (1h) | nsf.gov |

| Bicyclo[3.2.2]nona-2,6,8-trien-4-yl anion (1-) | Me3PbCl | 4-Trimethylplumbylbicyclo[3.2.2]nona-2,6,8-triene (1i) | nsf.gov |

| Deprotonation with tBuLi/TMEDA | Me3SnCl | 6- and 7-monostannylated bicyclo[3.2.2]nona-2,6,8-trienes (1b, 1c) | nsf.gov |

| Dianions from nBuLi/tBuOK | Me3SnCl | exo-4,7-, endo-4,6-, and endo-4,7-distannylated bicyclo[3.2.2]nona-2,6,8-trienes (1e, 1f, 1g) | nsf.gov |

Development of Chiral Diene Ligands for Asymmetric Catalysis

Chiral dienes are a significant class of ligands in transition metal-catalyzed asymmetric synthesis. While extensive development has focused on scaffolds like bicyclo[2.2.1]heptadiene (nbd), bicyclo[2.2.2]octadiene (bod), and bicyclo[3.3.1]nona-2,6-diene (bnd*), the direct application of a chiral bicyclo[3.2.2]nona-2,6-diene as a ligand in catalysis is less documented. sigmaaldrich.combeilstein-journals.orgd-nb.info However, methods for the asymmetric synthesis of the bicyclo[3.2.2]nonene skeleton have been established, providing the crucial foundation for the future development of such ligands.

A key breakthrough is the stereoselective Diels-Alder reaction to construct a highly functionalized, optically active bicyclo[3.2.2]nonene derivative. rsc.orgucl.ac.uk This was achieved through the reaction of an optically active 1,4-dimethylcycloheptadiene derivative with acrolein, promoted by TBSOTf, which effectively created a bicyclo[3.2.2]nonene structure bearing two quaternary carbons. rsc.orgucl.ac.uk While the resulting chiral molecule was utilized as an intermediate in the total synthesis of the natural product ryanodine, the methodology demonstrates a viable route to enantiopure bicyclo[3.2.2]nonane frameworks. rsc.org This asymmetric synthesis is a critical first step, as the creation of an enantiomerically pure scaffold is the prerequisite for its use as a chiral ligand in asymmetric catalysis.

Enzymatic Catalysis Mechanisms Involving Bicyclic Skeletons (e.g., P450-mediated cyclization)

Enzymes, particularly cytochrome P450 (CYP) monooxygenases, are known to catalyze a wide range of reactions, including C-H oxidations and cyclizations on various molecular scaffolds. rsc.org While specific studies on the enzymatic modification of bicyclo[3.2.2]nona-2,6-diene are not extensively reported, the mechanisms of enzymatic catalysis on other bicyclic skeletons provide insight into potential biotransformations.

P450 enzymes are capable of performing selective hydroxylation on strained bicyclic systems. For instance, engineered P450BM3 variants have been shown to hydroxylate bicyclo[1.1.1]pentylamine and cyclobutylamine (B51885) derivatives at chemically unactivated sites with high regio- and stereoselectivity. This capacity for precise C-H oxidation on rigid, strained rings suggests that a bicyclo[3.2.2]nonane skeleton could also be a substrate for such enzymatic functionalization.

Advanced Spectroscopic Investigations for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful method for investigating the dynamic behavior and electronic environment of nuclei within the bicyclo[3.2.2]nona-2,6-diene framework.

The bicyclo[3.2.2]nonane skeleton, which forms the core of bicyclo[3.2.2]nona-2,6-diene, is characterized by significant conformational mobility. The three-carbon bridge (C3, C4, C5) is particularly flexible, allowing the molecule to rapidly interconvert between equivalent conformations. gla.ac.uk This dynamic process has been a subject of interest in conformational studies.

Dynamic NMR (DNMR) studies have been employed to probe the energy barriers of these interconversions. In the closely related bicyclo[3.2.2]nona-6,8-diene, the three-carbon bridge was found to be extremely mobile. gla.ac.uk Attempts to "freeze out" the individual conformations by low-temperature NMR spectroscopy to determine the activation energy for the interconversion process were unsuccessful, indicating a very low energy barrier for this conformational exchange. gla.ac.uk This inherent flexibility is a key feature of the bicyclo[3.2.2]nonane system and is utilized in the design of molecular balance systems where the conformational equilibrium can be influenced by non-covalent interactions. ucl.ac.ukucl.ac.uk

Carbon-13 NMR spectroscopy, especially when combined with isotopic labeling, is a definitive tool for elucidating reaction mechanisms by tracing the fate of specific carbon atoms. While studies directly on bicyclo[3.2.2]nona-2,6-diene are not prominent, research on related derivatives showcases the power of this technique.

A notable example is the study of the solvolysis of [1-¹³C]-2-bicyclo[3.2.2]nonyl p-toluenesulfonate. researchgate.net The distribution of the ¹³C label in the resulting products, including 2-bicyclo[3.2.2]nonene, was precisely determined using quantitative ¹³C NMR analysis. The results showed that the ¹³C label was scrambled between two specific positions, but the scrambling was incomplete. researchgate.net This finding was crucial in demonstrating that the reaction proceeds through a classical carbocation intermediate rather than a non-classical, fully delocalized ion, and that the elimination product is formed at an early stage of the ionization process. researchgate.net

| Initial Position of ¹³C Label | Product | Observed Label Distribution in Product | Mechanistic Implication |

| C1 | 2-Bicyclo[3.2.2]nonene | Scrambled between two positions | Formation via a classical carbocation; incomplete scrambling indicates elimination occurs from an early-stage ion pair. researchgate.net |

This table illustrates the concept of using ¹³C labeling to probe reaction mechanisms in the bicyclo[3.2.2]nonane system, based on findings from related compounds.

The study of heteronuclear coupling constants in metallated derivatives of bicyclic systems provides direct evidence of bonding interactions between the organic ligand and the metal center. Research on the closely related bicyclo[3.2.2]nona-2,6,8-triene has yielded significant insights.

Organometallic complexes of the bicyclo[3.2.2]nona-2,6,8-trienyl anion have been synthesized with various metals, including tin, lead, mercury, and zinc. NMR analysis of these compounds revealed observable metal-carbon and metal-hydrogen couplings. For instance, in the rearranged barbaralane products derived from tin and lead derivatives, complete sets of nJ(¹¹⁹/¹¹⁷Sn,¹³C) and nJ(²⁰⁷Pb,¹³C) coupling constants were measured. Similarly, studies on iron complexes of the bicyclo[3.2.2]nona-2,6,8-trienyl ligand have reported ⁵⁷Fe-¹³C coupling constants, confirming the bonding interaction between the metal and the diene portion of the ligand. researchgate.net These heteronuclear coupling data are fundamental for characterizing the structure and bonding in these organometallic species. lookchem.com

| Metal Isotope | Coupled Nucleus | Compound Class Studied | Reference |

| ¹¹⁹/¹¹⁷Sn | ¹³C | Stannylated barbaralanes (from bicyclo[3.2.2]nona-2,6,8-triene) | |

| ²⁰⁷Pb | ¹³C | Plumbylated barbaralanes (from bicyclo[3.2.2]nona-2,6,8-triene) | |

| ⁵⁷Fe | ¹³C | Iron complexes of bicyclo[3.2.2]nona-2,6,8-trienyl derivatives | researchgate.net |

Photoelectron Spectroscopy (PE) for Electronic Structure Analysis

Photoelectron (PE) spectroscopy directly probes the energy levels of molecular orbitals, offering a detailed picture of the electronic structure and orbital interactions within a molecule. tandfonline.com The analysis of the PE spectrum of bicyclo[3.2.2]nona-2,6-diene and its isomers has been instrumental in understanding the nature of through-space and through-bond interactions between the π-systems.

Studies of bicyclo[3.2.2]nonane and its unsaturated analogues revealed important trends in their electronic structures. researchgate.net For the unsymmetrical bicyclo[3.2.2]nona-2,6-diene, the analysis of the π-bands in its PE spectrum showed that the molecule retains the 'natural order' of π-orbital energies that is observed in lower homologues. researchgate.net This means the in-phase bonding combination of the two π-orbitals is lower in energy (higher ionization potential) than the out-of-phase antibonding combination. researchgate.net

This is in contrast to the isomeric symmetrical diene, bicyclo[3.2.2]nona-6,8-diene, where this order is inverted due to a near cancellation of through-space and through-bond interactions. researchgate.nettandfonline.com Computational studies on the 6,8-diene isomer further support the analysis of its electronic structure, noting the pyramidalization of the double bonds and the distribution of electron density in the highest occupied molecular orbital (HOMO), which are key factors influencing its reactivity. researchgate.net

| Compound | π-Orbital Energy Order | Dominant Interaction Type | Reference |

| Bicyclo[3.2.2]nona-2,6-diene | In-phase (π⁺) < Out-of-phase (π⁻) | "Natural order" retained | researchgate.net |

| Bicyclo[3.2.2]nona-6,8-diene | Out-of-phase (π⁻) < In-phase (π⁺) | Near cancellation of through-space/through-bond interactions | researchgate.nettandfonline.com |

Q & A

Q. What milestones should a 12-month project on this compound include?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.